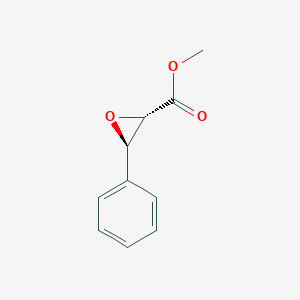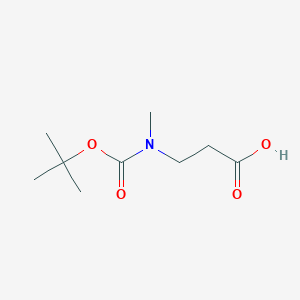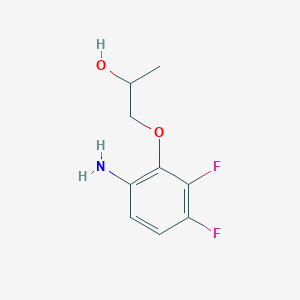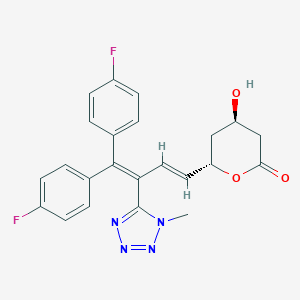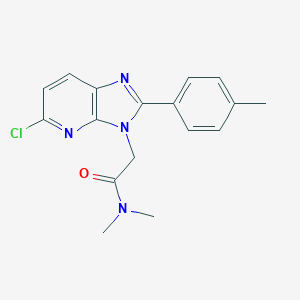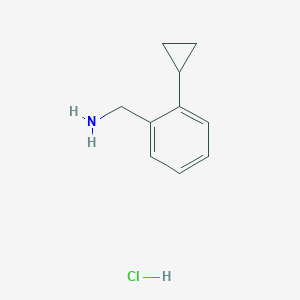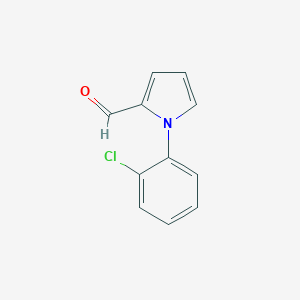
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, closely related to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, often involves the use of Vilsmeier-Haack reagents or related methods. These processes yield various pyrrole carbaldehydes, demonstrating the versatility and adaptability of synthetic strategies for such compounds (Hu et al., 2010). Moreover, oxidative annulation and Csp3-H to C═O oxidation provide an efficient pathway to synthesize pyrrole-2-carbaldehyde derivatives, indicating a broad applicability of these methods in generating structurally diverse pyrroles (Wu et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by X-ray crystallography, revealing insights into their conformations and interactions. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally analogous to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, was determined, showing the aldehydic fragment almost coplanar with the adjacent pyrazole ring, highlighting the planarity and potential for π-π interactions within such molecules (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional versatility. For example, photoinduced chlorine atom-transfer cyclization/photohydrolysis of certain pyrrole carbaldehydes leads to the synthesis of benzoyl-substituted fused pyrroles, showcasing the complex reactivity of these compounds under photochemical conditions (Lu et al., 2012).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility and crystallinity, are crucial for their application in material science and organic synthesis. The crystal structures often reveal significant aspects of their physical behavior, including molecular packing, hydrogen bonding, and potential for molecular recognition and assembly. However, specific details on the physical properties of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde were not directly found in the provided literature.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives are influenced by their molecular structure, particularly the presence of functional groups such as carbaldehyde. These groups can participate in various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, indicating a broad range of chemical behavior that can be harnessed for synthetic applications. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles with aldehydes or ketones showcases the reactivity of pyrrole carbaldehydes in forming complex heterocyclic systems (Kobayashi et al., 2001).
Scientific Research Applications
Chemical Synthesis and Reactions
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest in chemical research, has been used in various synthetic processes and chemical reactions. For instance:
Synthesis of Pyrazolo[4,3-c]pyridines : The compound 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, has been utilized in Sonogashira-type cross-coupling reactions. These reactions lead to the production of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to form 1-phenylpyrazolo[4,3-c]pyridines and related compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).
Formation of Benzimidazole Derivatives : A study reported the reaction of 2-chlorocyclohepta[b]pyrrole-3-carbaldehyde with o-phenylenediamine, leading to the formation of benzimidazole derivatives. This showcases the reactivity of similar chloro-carbaldehyde compounds in forming heterocyclic structures (Abe & Emoto, 1990).
Crystal Structure Analysis : The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study is significant for understanding the molecular geometry and interactions of chloro-substituted carbaldehydes (Xu & Shi, 2011).
Biological Applications
The related compounds of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde have also found applications in biology:
Antimicrobial Activity of Chitosan Schiff Bases : Chitosan Schiff bases, synthesized using heteroaryl pyrazole derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, show significant antimicrobial activity. This highlights the potential use of chloro-substituted carbaldehydes in developing antimicrobial agents (Hamed et al., 2020).
Synthesis of Single Molecule Magnets : The application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand in the coordination of paramagnetic transition metal ions, led to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating the role of similar carbaldehydes in the synthesis of magnetic materials (Giannopoulos et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGBSDXOHAFIOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390249 |
Source


|
| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
124695-22-3 |
Source


|
| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

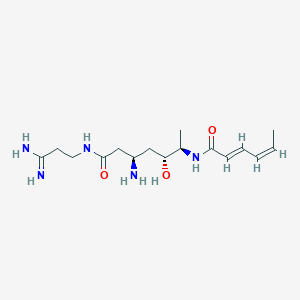


![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

